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Experimental Data on Octacosane and MMPs

The primary source identified comes from a 2023 study that investigated the wound-healing potential of

compounds from Marantodes pumilum, including octacosane [1] [2]. The table below summarizes the key

molecular docking findings from this research:

Compound
Name

Target MMPs
Reported Binding
Affinity / Docking
Score

Key Interactions / Findings

Octacosane
[1] [2]

Multiple MMPs

(specific types not
detailed)

"Substantial attraction

and contact" [1]

Interaction with the catalytic site of

MMPs; predicted to contribute to wound
healing by modulating MMP activity.

Naringin [1]
[2]

Multiple MMPs Strong binding affinity
(specific value not

reported)

Identified as a key bioactive compound
with significant binding interactions.
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The study employed a comprehensive methodology combining in silico, in vitro, and in vivo approaches [1]

[2]. The workflow for the molecular docking analysis can be summarized as follows:

Key Steps & Software

1. Protein Preparation

2. Ligand Preparation

3. Molecular Docking

4. Interaction Analysis

5. ADME/Tox Prediction

Click to download full resolution via product page

The specific steps involved were [1]:

Protein Preparation: The 3D structures of the target MMPs were obtained from the Protein Data

Bank (PDB). The structures were prepared by removing water molecules and adding hydrogen
atoms.

Ligand Preparation: The 3D structures of naringin, eicosane, and octacosane were drawn and their
energy was minimized to obtain the most stable conformation.

Molecular Docking: The docking simulations were performed using specialized software to predict
the binding orientation and affinity of the ligands to the active site of the MMPs.

Interaction Analysis: The docking results were analyzed to identify the specific amino acid residues
involved in hydrogen bonding and hydrophobic interactions.
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ADME/Tox Prediction: The pharmacokinetic and toxicity properties (Absorption, Distribution,

Metabolism, Excretion, and Toxicity) of the compounds were predicted using the pkCMS software.

Interpretation and Context

The search results indicate that octacosane's potential wound-healing properties are hypothesized to be a

result of its antioxidant properties and possible interactions with MMPs [1] [2]. The molecular docking

results suggest a "substantial attraction" between octacosane and MMPs, but the evidence remains

preliminary.

It is important to note that this data is from a single study. To form a robust comparison guide, data on other

potential ligands (both natural and synthetic) docked against the same specific MMP targets under

comparable conditions would be required.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 4 Tech Support

https://www.smolecule.com/products/s598060?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9919607/
https://www.mdpi.com/1420-3049/28/3/1043
https://www.smolecule.com/products/s598060?utm_src=pdf-body
https://www.smolecule.com/products/s598060?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9919607/
https://www.mdpi.com/1420-3049/28/3/1043
https://www.smolecule.com/products/b598060#octacosane-molecular-docking-mmp-binding-affinity
https://www.smolecule.com/products/b598060#octacosane-molecular-docking-mmp-binding-affinity
https://www.smolecule.com/products/b598060#octacosane-molecular-docking-mmp-binding-affinity
https://www.smolecule.com/products/s598060?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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